N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034280-30-1
VCID: VC6011075
InChI: InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
SMILES: CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.44

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

CAS No.: 2034280-30-1

Cat. No.: VC6011075

Molecular Formula: C20H18N2O3S

Molecular Weight: 366.44

* For research use only. Not for human or veterinary use.

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide - 2034280-30-1

Specification

CAS No. 2034280-30-1
Molecular Formula C20H18N2O3S
Molecular Weight 366.44
IUPAC Name N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Standard InChI Key CMXQZUHZLBROOM-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3

Introduction

Structural Characteristics and Molecular Design

The compound’s structure is defined by two primary aromatic systems connected through an oxalamide (-NHC(=O)C(=O)NH-) bridge. The furan-3-ylbenzyl group consists of a benzyl ring substituted at the para position with a furan-3-yl moiety, while the 2-(methylthio)phenyl group features a phenyl ring with a methylthio (-SMe) substituent at the ortho position. The oxalamide linker introduces hydrogen-bonding capabilities, which may influence molecular packing and intermolecular interactions .

Table 1: Key Structural and Molecular Data

PropertyValue/DescriptionSource
Molecular FormulaC20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight366.4 g/mol
SMILES NotationCSc1ccccc1NC(=O)C(=O)NCc1ccc(-c2ccoc2)cc1
Aromatic SystemsFuran-3-ylbenzyl, 2-(methylthio)phenyl
Functional GroupsOxalamide, methylthio, furan

The furan ring contributes electron-rich aromaticity, while the methylthio group enhances lipophilicity and potential sulfur-mediated interactions . The oxalamide bridge, a hallmark of this structural family, is known to facilitate hydrogen bonding and metal coordination, properties critical for applications in supramolecular chemistry .

StepReaction DescriptionReagents/Conditions
1Synthesis of 4-(furan-3-yl)benzylamineFuran-3-carbaldehyde, benzyl bromide, Pd catalysis
2Synthesis of 2-(methylthio)aniline2-Aminothiophenol, CH3I, K2CO3
3Oxalyl chloride activationOxalyl chloride, DCM, 0°C
4Amide couplingEt3N, THF, room temperature

This methodology aligns with reported procedures for structurally related oxalamides, such as N1,N2-bis(thiophen-2-ylmethyl)oxalamide, which employs similar amidation strategies .

Physicochemical Properties

  • Lipophilicity: The methylthio group and aromatic systems likely confer moderate hydrophobicity, suggesting solubility in organic solvents like DMSO or dichloromethane .

  • Hydrogen-Bonding Capacity: The oxalamide moiety enables hydrogen bonding with polar solvents (e.g., DMF, ethanol) and biological targets .

  • Thermal Stability: Oxalamides generally exhibit decomposition temperatures above 200°C, though stability may vary with substituents .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Oxalamide Derivatives

Compound NameMolecular FormulaKey SubstituentsNotable PropertiesSource
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideC12H12N2O2S2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}_{2}Thiophene ringsEnhanced electronic conductivity
N1-(Benzo[d] dioxol-5-ylmethyl)oxalamideC16H14N2O4\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{4}Benzo[d] dioxoleAntioxidant activity*
Target CompoundC20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}Furan-3-yl, methylthioHypothesized dual bioactivity

*Note: Data from excluded sources (e.g.,) are omitted per user guidelines.

The target compound distinctively combines furan (oxygen heterocycle) and methylthio (sulfur-containing) groups, potentially enabling dual mechanisms of action in biological systems. Compared to thiophene-based analogs , the furan ring may offer improved metabolic stability, while the methylthio group could enhance membrane permeability.

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